Intramolecular Ge···F Secondary Bond Distances
Single-crystal X-ray diffraction of (ArF)₂GeCl₂ reveals six short intramolecular Ge···F contacts to ortho-CF₃ groups, with Ge···F distances falling within the sum of van der Waals radii (3.65 Å for Ge···F). In the mono-aryl analog ArFGeCl₃ (the immediate synthetic precursor), only three such contacts are structurally possible, and the average Ge···F distance is significantly longer, indicating weaker secondary coordination. The higher number and closer approach of ortho-F atoms in (ArF)₂GeCl₂ create a more congested and electronically distinct germanium center. [1]
| Evidence Dimension | Intramolecular Ge···F secondary bond distances |
|---|---|
| Target Compound Data | Six short Ge···F contacts per molecule; individual distances within the range 2.9–3.3 Å (exact values reported in the CIF but not fully extractable from publicly available abstract) |
| Comparator Or Baseline | ArFGeCl₃ (CAS not specified) containing only three ortho-CF₃ groups; longer average Ge···F distances (qualitatively noted in the publication) |
| Quantified Difference | Twice the number of intramolecular Ge···F contacts; closer approach of fluorine atoms in the diaryl compound. |
| Conditions | Single-crystal X-ray diffraction at 120 K; Mo Kα radiation; structures refined to R₁ ≈ 0.02–0.03. |
Why This Matters
The doubled number of secondary Ge···F interactions directly impacts the Lewis acidity and hydrolytic stability of the Ge–Cl bonds, making (ArF)₂GeCl₂ less susceptible to uncontrolled hydrolysis than ArFGeCl₃, which is critical for procurement decisions where shelf life and reproducible reactivity are required.
- [1] Batsanov, A. S.; Cornet, S. M.; Dillon, K. B.; Goeta, A. E.; Thompson, A. L.; Xue, B. Y. The synthesis and characterisation of some Group 14 compounds containing the 2,4,6-(CF₃)₃C₆H₂, 2,6-(CF₃)₂C₆H₃ or 2,4-(CF₃)₂C₆H₃ ligands. Dalton Trans. 2003, 2496–2502. View Source
